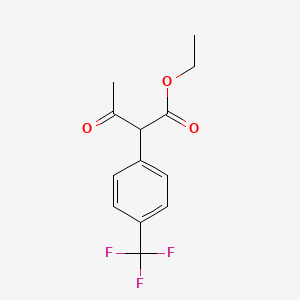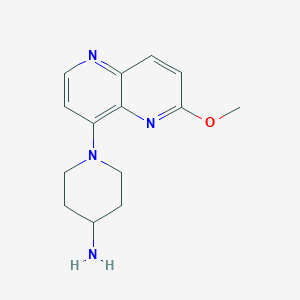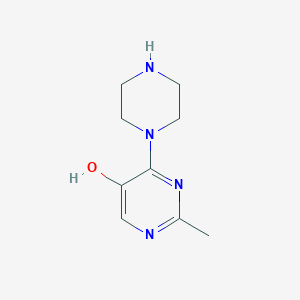
2-(4-(Benzyloxy)-3-ethoxyphenyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Benzyloxy)-3-ethoxyphenyl)ethanamine is an organic compound with the molecular formula C17H21NO2 This compound features a benzene ring substituted with benzyloxy and ethoxy groups, and an ethanamine chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-3-ethoxyphenyl)ethanamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Ethoxylation: The next step involves the ethoxylation of 4-(benzyloxy)benzaldehyde using ethyl iodide and a base like sodium hydride to introduce the ethoxy group.
Reductive Amination: Finally, the compound undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
2-(4-(Benzyloxy)-3-ethoxyphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the benzyloxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or ethoxy groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(4-(Benzyloxy)-3-ethoxyphenyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-(Benzyloxy)-3-ethoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with these targets are essential to fully understand its mechanism.
相似化合物的比较
Similar Compounds
- 2-(4-(Benzyloxy)phenyl)ethanamine
- 2-(4-(Methoxy)phenyl)ethanamine
- 2-(4-(Ethoxy)phenyl)ethanamine
Uniqueness
2-(4-(Benzyloxy)-3-ethoxyphenyl)ethanamine is unique due to the presence of both benzyloxy and ethoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other similar compounds and may confer unique properties and applications.
属性
分子式 |
C17H21NO2 |
|---|---|
分子量 |
271.35 g/mol |
IUPAC 名称 |
2-(3-ethoxy-4-phenylmethoxyphenyl)ethanamine |
InChI |
InChI=1S/C17H21NO2/c1-2-19-17-12-14(10-11-18)8-9-16(17)20-13-15-6-4-3-5-7-15/h3-9,12H,2,10-11,13,18H2,1H3 |
InChI 键 |
HCSOUKCZQBLXKM-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1)CCN)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine](/img/structure/B13930561.png)

![2-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13930566.png)






![3-[(4-(3-Methoxypyridin-4-yl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B13930615.png)


